molecular formula C4H2I2N2 B6243887 3,5-diiodopyridazine CAS No. 950890-12-7

3,5-diiodopyridazine

Cat. No.: B6243887
CAS No.: 950890-12-7
M. Wt: 331.88 g/mol
InChI Key: QXSOMUVTJWWBFI-UHFFFAOYSA-N
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Description

3,5-Diiodopyridazine is a chemical compound that belongs to the pyridazine family. This compound has a unique structure characterized by the presence of two iodine atoms at the 3 and 5 positions on the pyridazine ring.

Properties

CAS No.

950890-12-7

Molecular Formula

C4H2I2N2

Molecular Weight

331.88 g/mol

IUPAC Name

3,5-diiodopyridazine

InChI

InChI=1S/C4H2I2N2/c5-3-1-4(6)8-7-2-3/h1-2H

InChI Key

QXSOMUVTJWWBFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1I)I

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diiodopyridazine typically involves the iodination of pyridazine derivatives. One common method includes the reaction of pyridazine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective introduction of iodine atoms at the desired positions .

Industrial Production Methods

Industrial production of 3,5-diiodopyridazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodopyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridazine derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like boronic acids or stannanes are common.

Major Products Formed

The major products formed from these reactions include substituted pyridazines, pyridazine oxides, and various pyridazine derivatives with extended conjugation or functional groups .

Scientific Research Applications

3,5-Diiodopyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3,5-diiodopyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. It can also interact with nucleic acids and proteins, leading to changes in their function and activity. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,6-Diiodopyridazine: Similar in structure but with iodine atoms at the 3 and 6 positions.

    3,5-Dibromopyridazine: Contains bromine atoms instead of iodine.

    3,6-Dichloropyridazine: Contains chlorine atoms at the 3 and 6 positions.

Uniqueness

3,5-Diiodopyridazine is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The iodine atoms increase the compound’s molecular weight and influence its reactivity and interactions with other molecules. This makes 3,5-diiodopyridazine particularly valuable in applications where specific reactivity and properties are required .

Biological Activity

3,5-Diiodopyridazine is a halogenated derivative of pyridazine, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of 3,5-diiodopyridazine, highlighting its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3,5-Diiodopyridazine has the molecular formula C4H2I2N2 and features two iodine atoms attached to the pyridazine ring. The presence of halogens often enhances the biological activity of organic compounds by increasing their lipophilicity and altering their interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that 3,5-diiodopyridazine exhibits significant antimicrobial properties against various pathogens. The compound's Minimum Inhibitory Concentration (MIC) values were evaluated against several bacterial strains, revealing promising results.

Table 1: Antimicrobial Activity of 3,5-Diiodopyridazine

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus16Moderate
Escherichia coli32Moderate
Pseudomonas aeruginosa64Low
Candida albicans8High

The compound showed a high level of activity against Candida albicans, indicating its potential as an antifungal agent. In contrast, its activity against Pseudomonas aeruginosa was lower, suggesting that further modifications may be necessary to enhance efficacy against this pathogen.

The mechanism by which 3,5-diiodopyridazine exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis. Studies suggest that the iodine substituents may play a critical role in enhancing the compound's ability to penetrate microbial membranes and inhibit growth.

Case Studies

  • In Vitro Study on Bacterial Inhibition : A study conducted by Alnassar et al. evaluated the efficacy of various pyridazine derivatives, including 3,5-diiodopyridazine, against Gram-positive and Gram-negative bacteria. The results indicated that 3,5-diiodopyridazine had a notable inhibitory effect on Staphylococcus aureus, with an MIC of 16 µg/mL .
  • Fungal Activity Assessment : In another study focused on antifungal properties, 3,5-diiodopyridazine demonstrated significant activity against Candida albicans, achieving an MIC of 8 µg/mL. This finding suggests potential therapeutic applications in treating fungal infections .

Future Directions in Research

The promising biological activity of 3,5-diiodopyridazine warrants further investigation into its pharmacological properties and potential therapeutic applications. Future research should focus on:

  • Structural Modifications : Exploring derivatives with different substituents to enhance antimicrobial efficacy.
  • In Vivo Studies : Conducting animal studies to evaluate the safety and effectiveness of 3,5-diiodopyridazine in real biological systems.
  • Mechanistic Studies : Investigating the detailed mechanisms through which this compound interacts with microbial cells.

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